BenchChemオンラインストアへようこそ!

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)

Physicochemical property prediction Medicinal chemistry Drug-likeness assessment

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene (CAS 441798-64-7) delivers a unique conjugated tetraene system with a pyridine-like nitrogen embedded in a strained bicyclic framework. Its zero rotatable bonds, low PSA (13 Ų), and predicted LogP of 2.23 make it an ideal minimalist core for CNS-focused fragment libraries. Unlike flexible acyclic dienes, this rigid scaffold ensures predictable stereochemical outcomes in Diels-Alder cycloadditions. Procure this well-defined core to enable reproducible analytical validation and systematic SAR studies.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
Cat. No. B13825262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC2=C3C=CC3=NC=C21
InChIInChI=1S/C9H7N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h3-5H,1-2H2
InChIKeyPZYVVUFWMKDQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) CAS 441798-64-7 Procurement and Technical Specification Overview


6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) (CAS: 441798-64-7) is an azatricyclic compound with molecular formula C9H7N and monoisotopic mass 129.057846 Da . The compound features a nitrogen atom integrated within a bicyclic framework and is classified under the pyridine-related category . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 283.1±19.0 °C at 760 mmHg, ACD/LogP of 2.23, polar surface area of 13 Ų, and zero freely rotatable bonds . The compound contains a conjugated tetraene system capable of participating in Diels-Alder reactions as a diene .

Why Generic Substitution of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene with In-Class Azatricyclic Analogs Fails: Critical Differentiators


Scientific and industrial users cannot simply interchange 6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene with closely related azatricyclic analogs due to fundamental differences in ring system architecture, unsaturation pattern, and resulting electronic properties. While broader azatricyclic frameworks (e.g., [4.3.1.03,7]decane or [3.3.1.13,7]decane skeletons) have been extensively investigated as monoamine transporter inhibitors and opioid receptor agonists [1], the specific [6.2.0.02,5]deca-1,3,5,7-tetraene scaffold contains a unique combination of four conjugated double bonds with a pyridine-like nitrogen embedded in a strained bicyclic system . This distinct topology confers different conformational rigidity, electron density distribution, and reactive site availability compared to alternative scaffolds. Critically, the compound's zero freely rotatable bonds and low polar surface area (13 Ų) suggest fundamentally different molecular recognition and permeability properties relative to more flexible or polar analogs .

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene Quantitative Differentiation Evidence: Comparator-Based Selection Guide


6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene vs. Non-Aza Tricyclic Analog: LogP and Lipophilicity Differentiation

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene exhibits a calculated ACD/LogP of 2.23 , representing a measurable shift in lipophilicity compared to its non-aza carbon analog tricyclo[6.2.0.02,5]deca-1,5,7-triene (C10H10). The introduction of the pyridine-type nitrogen alters the heteroatom count from 0 to 1 hydrogen bond acceptor while maintaining zero hydrogen bond donors and zero freely rotatable bonds in both scaffolds [1].

Physicochemical property prediction Medicinal chemistry Drug-likeness assessment

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene vs. Dihydro-azatricyclic Analog: Degree of Unsaturation and Conjugated π-System Availability

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene (C9H7N, 4 double bonds) differs fundamentally from its dihydro analog 6-azatricyclo[6.2.0.02,5]deca-1,5,7-triene (C9H9N, 3 double bonds) . The tetraene contains an extended conjugated system across the 1,3,5,7-positions that can participate as a diene in Diels-Alder reactions, whereas the triene analog lacks the fourth double bond and presents reduced conjugation .

Conjugated diene chemistry Cycloaddition reactivity Synthetic building block

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene vs. [4.3.1.0³,⁷]decane Scaffolds: Conformational Rigidity and Rotatable Bond Count

In contrast to the 7-azatricyclo[4.3.1.03,7]decane scaffold that has demonstrated potent monoamine transporter inhibition (Ki values ranging from 1.6 nM to 268 nM at SERT/NET/DAT) [1], 6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene possesses a distinct [6.2.0.02,5] ring system with zero freely rotatable bonds, zero hydrogen bond donors, and a planar conjugated core . The [4.3.1.03,7]decane scaffold contains substituents with rotatable bonds and multiple hydrogen bond acceptors/donors that contribute to its observed transporter binding [1].

Conformational constraint Ligand design Molecular recognition

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene vs. Oxa-analogs: BBB Permeability Implications from Scaffold Heteroatom Replacement Studies

Studies on azatricyclodecane δ-opioid receptor agonists have demonstrated that replacing an oxygen atom in the core skeleton with a methylene group (carbon) can significantly enhance blood-brain barrier (BBB) permeability [1]. Compound 3b (azatricyclodecane skeleton) exhibited high binding affinity and potent DOR agonistic activity approximately equivalent to compound 2 (oxazatricyclodecane skeleton) but achieved superior BBB penetration as measured by in vitro permeability assays [1]. While these studies were conducted on a different azatricyclodecane scaffold, the principle that heteroatom identity within the tricyclic core modulates passive permeability is directly transferable. 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene contains a single nitrogen heteroatom with a calculated ACD/LogP of 2.23, ACD/LogD (pH 7.4) of 2.06, and low polar surface area of 13 Ų .

Blood-brain barrier permeability Heteroatom substitution CNS drug design

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene vs. Substituted Azatricyclic Derivatives: Purity and Baseline Procurement Considerations

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) is commercially cataloged as a distinct CAS-registered entity (441798-64-7) with available Mol file structure representation . Unlike many substituted azatricyclic derivatives that are synthesized as part of focused medicinal chemistry campaigns (e.g., 3b with specific DOR agonist activity or 5h with DAT/NET inhibition) [1], the unsubstituted 6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene represents a core scaffold amenable to further derivatization without pre-installed functional groups that constrain synthetic utility or introduce undesired pharmacological activity in screening contexts.

Compound procurement Analytical reference standard Synthetic intermediate

Recommended Research and Industrial Application Scenarios for 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)


Diels-Alder Cycloaddition Building Block for Polycyclic Scaffold Construction

Users seeking a conjugated tetraene capable of participating in Diels-Alder reactions should prioritize 6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene over its dihydro analog (1,5,7-triene) due to the extended 1,3,5,7-conjugated system that provides diene functionality . The compound's zero rotatable bonds and rigid framework offer predictable stereochemical outcomes in cycloaddition reactions, distinguishing it from flexible acyclic conjugated systems. This application leverages the specific 4-double-bond conjugation pattern that is absent in alternative azatricyclic scaffolds such as the saturated [6.2.0.02,5]decane or partially unsaturated triene analogs .

Minimalist Fragment Core for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

The compound's low molecular weight (129 Da), zero rotatable bonds, and single hydrogen bond acceptor make it an ideal minimalist core for fragment-based screening libraries . Unlike substituted azatricyclic derivatives that already possess drug-like substituents (e.g., 7-azatricyclo[4.3.1.03,7]decane derivatives with Ki values at transporters) , this unadorned scaffold allows medicinal chemists to explore diverse substitution patterns without the synthetic burden of deconstructing pre-functionalized molecules. The predicted ACD/LogP of 2.23 and low PSA of 13 Ų suggest favorable passive permeability characteristics for CNS-targeted fragment evolution .

Analytical Reference Standard for Azatricyclic Compound Characterization and Purity Assessment

As a distinct CAS-registered entity (441798-64-7) with documented molecular formula (C9H7N) and available structural data , this compound serves as a reliable reference standard for analytical method development involving azatricyclic scaffolds. The predicted boiling point of 283.1±19.0 °C and density of 1.3±0.1 g/cm³ provide baseline physicochemical parameters for chromatographic method optimization . Procurement of this well-defined core scaffold, rather than substituted analogs with variable purity profiles, ensures reproducible analytical validation across batches.

Structure-Activity Relationship (SAR) Exploration of Heteroatom Effects in Constrained Polycyclic Systems

Studies on related azatricyclodecane scaffolds have demonstrated that heteroatom substitution within the core ring system (e.g., carbon-for-oxygen replacement) can dramatically alter blood-brain barrier permeability while maintaining target binding affinity [1]. This compound, containing a single nitrogen atom in a [6.2.0.02,5] framework, provides a baseline scaffold for systematic SAR studies comparing nitrogen positional isomers, oxygen-containing analogs, or all-carbon congeners . The rigid, planar conjugated system offers a distinct electronic environment compared to saturated azatricyclic scaffolds, enabling investigation of aromaticity and conjugation effects on molecular recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.